molecular formula C8H7NS B13958434 Pyrrolo[1,2-D][1,4]thiazepine CAS No. 337972-11-9

Pyrrolo[1,2-D][1,4]thiazepine

Cat. No.: B13958434
CAS No.: 337972-11-9
M. Wt: 149.21 g/mol
InChI Key: WYDMYMBETMEKPZ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-D][1,4]thiazepine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a thiazepine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-D][1,4]thiazepine typically involves multi-component reactions. One common method includes the condensation of pyrrole-2-carboxaldehyde with α-azidoketone, followed by an intramolecular aza-Wittig reaction under Staudinger azide reduction conditions . Another approach involves the construction of the thiazepine ring through the functionalization of pyrrole derivatives .

Industrial Production Methods: Industrial production of this compound may involve scalable multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-D][1,4]thiazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Pyrrolo[1,2-D][1,4]thiazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-D][1,4]thiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s ability to interact with DNA and proteins also contributes to its biological effects .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[1,2-D][1,4]thiazepine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

CAS No.

337972-11-9

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

pyrrolo[1,2-d][1,4]thiazepine

InChI

InChI=1S/C8H7NS/c1-2-8-3-6-10-7-5-9(8)4-1/h1-7H

InChI Key

WYDMYMBETMEKPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CSC=CC2=C1

Origin of Product

United States

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